molecular formula C9H7BrN2OS B13879681 N-(5-bromo-1,3-benzothiazol-2-yl)acetamide

N-(5-bromo-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B13879681
M. Wt: 271.14 g/mol
InChI Key: BRFOMUAUYIUFTD-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 5th position of the benzothiazole ring and an acetamide group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 5-bromo-2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes as described above. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-(5-substituted-1,3-benzothiazol-2-yl)acetamide derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or thiols.

Scientific Research Applications

N-(5-bromo-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects. Molecular docking studies have shown that the compound can interact with various protein targets, highlighting its potential as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both a bromine atom and an acetamide group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H7BrN2OS

Molecular Weight

271.14 g/mol

IUPAC Name

N-(5-bromo-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13)

InChI Key

BRFOMUAUYIUFTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

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